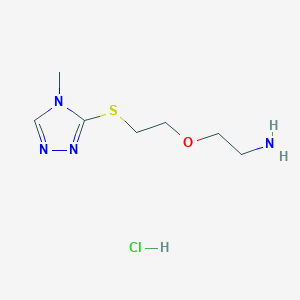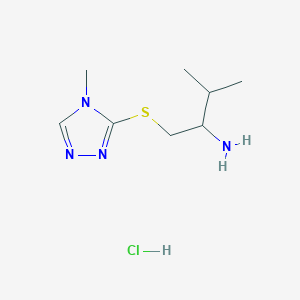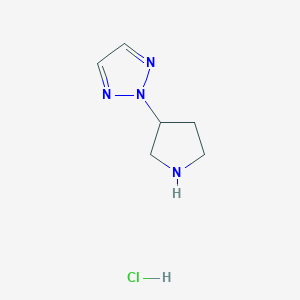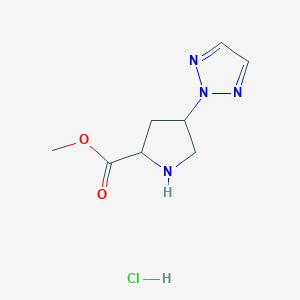![molecular formula C12H18Cl2N2O B1471469 Dihydrochlorure de 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 1820664-70-7](/img/structure/B1471469.png)
Dihydrochlorure de 3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane
Vue d'ensemble
Description
The compound is a derivative of the bicyclo[3.2.1]octane structure, which is a type of organic compound with a fused three-ring system . It also contains a pyridine group, which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of similar bicyclic structures often involves complex reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using theoretical methods. Geometric structure calculations are often performed at various levels, such as B3LYP/6-311G(d,p), B3P86/6 .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve high strain energy due to the fused bicyclo[3.3.0]octane ring systems . The reactions of these compounds can be complex and require specific conditions for successful synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their specific structure and substituents. For instance, 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a solid at room temperature .Mécanisme D'action
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride acts as a selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely distributed throughout the central nervous system. Activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately result in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. This activation has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
Biochemical and physiological effects:
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In addition, it has been found to have analgesic and anti-inflammatory properties. 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has also been shown to increase the release of acetylcholine, dopamine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is its selectivity for α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride. One area of interest is its potential therapeutic applications in Alzheimer's disease, schizophrenia, and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of α7 nAChR in various neurological disorders. Finally, there is interest in developing more potent and selective agonists of α7 nAChR for use in clinical trials.
Applications De Recherche Scientifique
Découverte de médicaments
L'échafaudage 2-azabicyclo[3.2.1]octane, qui est similaire au composé qui vous intéresse, a un potentiel significatif dans le domaine de la découverte de médicaments en raison de sa structure unique .
Intermédiaire de synthèse
Cette structure de base a été appliquée comme intermédiaire de synthèse clé dans plusieurs synthèses totales .
Compositions pharmaceutiques
Des dérivés de structures bicyclo similaires ont été utilisés comme inhibiteurs du co-transporteur sodium-glucose (SGLT) dans des compositions pharmaceutiques .
Safety and Hazards
Propriétés
IUPAC Name |
3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHBLCTWSMHUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one](/img/structure/B1471387.png)



![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide](/img/structure/B1471392.png)









